BRD4 Bromodomain Inhibition: Head‑to‑Head Potency Comparison with Patent‑Internal Analog (Example 44 vs. Example 28)
In the BRD4‑BD1/BD2 TR‑FRET assay conducted in white 384‑well plates, 2‑bromo‑N‑[4‑(pyridin‑4‑yl)‑1,3‑thiazol‑2‑yl]benzamide (US9957268 Example 44) achieved an IC₅₀ of < 100 nM [1]. Under identical assay conditions, Example 28 from the same patent exhibited an IC₅₀ of 550 nM [2]. This represents at least a 5.5‑fold potency advantage for the 4‑pyridyl bromobenzamide derivative, directly attributable to the specific substitution pattern.
| Evidence Dimension | BRD4‑BD1/BD2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 100 nM (Example 44) |
| Comparator Or Baseline | Example 28 (US9957268): IC₅₀ = 550 nM |
| Quantified Difference | ≥ 5.5‑fold lower IC₅₀ for target compound |
| Conditions | BRD4‑BD1/BD2 TR‑FRET assay, white 384‑well polystyrene plate, 40 µL (BD1) / 60 µL (BD2) final volume |
Why This Matters
When selecting a BRD4‑active chemotype for epigenetic probe development or screening library assembly, a >5‑fold potency difference translates into lower effective concentrations, potentially reducing off‑target artifacts and improving assay window.
- [1] BindingDB entry BDBM391552, 2‑bromo‑N‑[4‑(pyridin‑4‑yl)‑1,3‑thiazol‑2‑yl]benzamide, BRD4‑BD1/BD2 IC₅₀ < 100 nM. Accessed 2026‑04‑29. View Source
- [2] BindingDB entry BDBM391532, Example 28 of US9957268, BRD4‑BD1/BD2 IC₅₀ = 550 nM. Accessed 2026‑04‑29. View Source
